REACTION_CXSMILES
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Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH:8]1[CH:12]=[N:11][C:10]([C:13]#[N:14])=[N:9]1>>[C:13]([C:10]1[N:11]=[CH:12][N:8]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[N:9]=1)#[N:14]
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Name
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Quantity
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8.88 g
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Type
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reactant
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Smiles
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BrCC(=O)OCC
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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N1N=C(N=C1)C#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(#N)C1=NN(C=N1)CC(=O)OCC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |